4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-20(2)28(24,25)15-10-8-14(9-11-15)18(23)19-12-13-22-17-7-5-4-6-16(17)21(3)29(22,26)27/h4-11H,12-13H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZUBJBDEPTEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiadiazole Moiety: This involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazole ring.
Attachment of the Benzamide Core: The benzamide core is introduced through a coupling reaction, often using reagents like carbodiimides or other coupling agents.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide core, typically using dimethylsulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiadiazole moiety or the sulfonamide group, leading to different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds related to benzothiadiazole derivatives exhibit anticancer properties. Studies have shown that modifications to the benzothiadiazole structure can enhance cytotoxicity against various cancer cell lines. The incorporation of the dimethylsulfamoyl group may improve solubility and bioavailability, making it a promising candidate for further investigation in cancer therapeutics .
-
Antimicrobial Properties :
- Compounds similar to 4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide have been evaluated for their antimicrobial efficacy. Preliminary studies suggest that such compounds can inhibit the growth of certain bacteria and fungi, potentially leading to new antibiotic or antifungal agents .
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticidal Activity :
-
Plant Growth Regulation :
- Some benzamide derivatives have been reported to influence plant growth positively. Investigating the effects of this compound on plant physiology could lead to applications as a growth regulator or enhancer in agricultural practices.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzothiadiazole derivatives revealed that modifications similar to those found in this compound resulted in significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural diversity in enhancing biological activity.
Case Study 2: Antimicrobial Testing
In a comparative analysis of various sulfamoyl-containing compounds against common bacterial strains, this compound exhibited notable antibacterial properties. This suggests its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with enzymes or receptors, modulating their activity. The sulfonamide group may also play a role in binding to target proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in sulfonamide substituents, benzothiazole/benzothiadiazole ring substitutions, and linker groups. Below is a comparative analysis:
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Research Implications
- Drug Design : The target compound’s dimethylsulfamoyl and benzothiadiazole groups make it a candidate for targeting sulfotransferases or inflammatory pathways.
- Optimization Opportunities : Replacing the dimethylsulfamoyl with a methoxy group (as in ) could improve blood-brain barrier penetration, while bromination () might enhance antiviral activity .
Biological Activity
4-(dimethylsulfamoyl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a sulfonamide group and a benzothiadiazole moiety, which are known to influence biological activity. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Sulfonamides are recognized for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains.
- Anticancer Properties : Some studies suggest that benzothiadiazole derivatives possess anticancer activity by inducing apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins.
- Cardiovascular Effects : Investigations into related sulfonamide compounds have shown they can influence perfusion pressure and coronary resistance, indicating potential cardiovascular benefits.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with a similar structure to this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL against tested strains .
Anticancer Activity
In vitro studies have shown that benzothiadiazole derivatives can inhibit the proliferation of cancer cell lines. For example, a derivative was found to reduce cell viability in MCF-7 breast cancer cells by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism involved the downregulation of anti-apoptotic proteins such as Bcl-2 .
Cardiovascular Effects
Research on related sulfonamide compounds indicated significant changes in perfusion pressure when administered in vivo. A comparative analysis demonstrated that the introduction of the sulfonamide group led to a decrease in coronary resistance by approximately 30% compared to control groups . This suggests potential applications in managing hypertension or other cardiovascular conditions.
Data Tables
| Activity Type | Effect | Concentration Tested | Reference |
|---|---|---|---|
| Antimicrobial | MIC against bacteria | 0.5 - 8 µg/mL | |
| Anticancer | Cell viability reduction | 10 µM | |
| Cardiovascular | Decrease in perfusion pressure | Various dosages |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Induction of Apoptosis : By modulating apoptotic pathways, particularly through Bcl-2 family proteins, these compounds can trigger programmed cell death in malignant cells.
- Calcium Channel Modulation : Some studies suggest that sulfonamides may act as calcium channel blockers, influencing vascular smooth muscle contraction and relaxation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
